N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide
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Overview
Description
The compound would first be described in terms of its molecular formula, structure, and possibly its weight. This information can often be obtained through databases like ChemSpider .
Synthesis Analysis
The synthesis of a compound often involves multiple steps, starting from readily available starting materials. The synthesis would be designed based on the structure of the compound .Physical And Chemical Properties Analysis
This could involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthesis and Characterization
A novel synthetic approach to oxalamides, which are structurally related to the compound of interest, was developed through a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences. This method provides a useful formula for anthranilic acid derivatives and oxalamides, highlighting its significance in the synthesis of complex organic molecules (Mamedov et al., 2016).
Degradation Studies
Research on benzophenone-3 degradation in chlorinated seawater swimming pools identifies transformation products in environments where chlorophenyl compounds might react with disinfectants. This study is crucial for understanding the environmental fate of chlorophenyl derivatives and related compounds (Manasfi et al., 2015).
Molecular Structure Analysis
The crystal structure of a compound similar to the title compound, featuring chloro- and methoxy- substituted phenyl rings in its structure, was analyzed to understand the molecular geometry and intermolecular interactions. This research contributes to the field of crystallography and molecular design by providing insights into the structural characteristics of complex organic compounds (Wang et al., 2016).
Photocatalytic Degradation
Studies on the complete oxidation of organic compounds in water by photoassisted reactions shed light on the degradation pathways and potential environmental applications for the removal of hazardous substances. This research is pertinent to understanding how complex organic molecules, including those containing chloro- and methoxy- groups, can be effectively degraded in aqueous environments (Pignatello & Sun, 1995).
Safety and Hazards
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-25-15-8-7-11(19)9-14(15)22-18(24)17(23)21-10-16(26-2)12-5-3-4-6-13(12)20/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMCDSUBDRXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide |
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